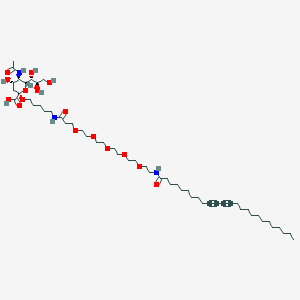

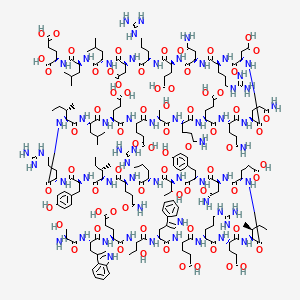

![molecular formula C40H53ClN10O23Tc B10832435 (2S)-2-[[(1S)-4-[[(1S)-5-[bis[[1-[2-[bis(carboxymethyl)amino]-2-oxoethyl]imidazol-2-yl]methyl]amino]-1-carboxypentyl]amino]-1-carboxy-4-oxobutyl]carbamoylamino]pentanedioic acid;methanone;technetium-99(4+);chloride CAS No. 1333117-95-5](/img/structure/B10832435.png)

(2S)-2-[[(1S)-4-[[(1S)-5-[bis[[1-[2-[bis(carboxymethyl)amino]-2-oxoethyl]imidazol-2-yl]methyl]amino]-1-carboxypentyl]amino]-1-carboxy-4-oxobutyl]carbamoylamino]pentanedioic acid;methanone;technetium-99(4+);chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

99mTechnetium-MIP-1404 is a radiopharmaceutical compound used primarily in the imaging of prostate cancer. It is a small-molecule inhibitor that targets the prostate-specific membrane antigen, which is highly expressed in prostate cancer cells. This compound is utilized in single-photon emission computed tomography (SPECT) imaging to detect prostate-specific membrane antigen-positive lesions, aiding in the diagnosis and management of prostate cancer .

Preparation Methods

The preparation of 99mTechnetium-MIP-1404 involves the radiolabeling of the precursor molecule MIP-1404 with technetium-99m. The process typically includes the following steps :

Radiolabeling: The precursor MIP-1404 is mixed with a solution of technetium-99m pertechnetate.

Heating: The mixture is heated at 100°C for 60 minutes to achieve the desired radiochemical product.

Purification: The radiolabeled compound is purified to achieve a radiochemical purity of over 90%.

This method is robust and can be performed using a single vial kit, making it suitable for clinical settings .

Chemical Reactions Analysis

99mTechnetium-MIP-1404 primarily undergoes complexation reactions during its preparation. The key reaction involves the formation of a technetium-99m tricarbonyl complex with the MIP-1404 precursor . This reaction is facilitated by heating and results in a stable radiolabeled compound with high radiochemical purity. The major product of this reaction is the 99mTechnetium-MIP-1404 complex, which retains its prostate-specific membrane antigen-targeting properties .

Scientific Research Applications

99mTechnetium-MIP-1404 has several important applications in scientific research, particularly in the field of nuclear medicine :

Prostate Cancer Imaging: It is used in SPECT imaging to detect prostate-specific membrane antigen-positive lesions in patients with prostate cancer. This helps in the diagnosis, staging, and monitoring of the disease.

Therapeutic Planning: The imaging results obtained with 99mTechnetium-MIP-1404 can influence therapeutic decisions, such as the need for surgery or radiation therapy.

Radioguided Surgery: It is also used in radioguided surgery to identify and remove prostate cancer lesions during surgery.

Mechanism of Action

99mTechnetium-MIP-1404 exerts its effects by binding to the prostate-specific membrane antigen, a cell surface protein that is overexpressed in prostate cancer cells . The technetium-99m radiolabel allows for the detection of these cells using SPECT imaging. The compound’s high affinity for prostate-specific membrane antigen ensures that it selectively targets prostate cancer cells, providing clear and accurate imaging results .

Comparison with Similar Compounds

99mTechnetium-MIP-1404 is one of several radiopharmaceuticals used for prostate cancer imaging. Similar compounds include :

99mTechnetium-MIP-1092: Another prostate-specific membrane antigen-targeting radiopharmaceutical with similar imaging properties.

99mTechnetium-MIP-1095: A compound that also targets prostate-specific membrane antigen and is used for imaging prostate cancer.

99mTechnetium-HYNIC-PSMA: A radiopharmaceutical with a different chelating agent but similar targeting properties.

Compared to these compounds, 99mTechnetium-MIP-1404 has shown high radiochemical purity, stability, and effective targeting of prostate-specific membrane antigen-positive lesions, making it a valuable tool in the diagnosis and management of prostate cancer .

Properties

CAS No. |

1333117-95-5 |

|---|---|

Molecular Formula |

C40H53ClN10O23Tc |

Molecular Weight |

1176.3 g/mol |

IUPAC Name |

(2S)-2-[[(1S)-4-[[(1S)-5-[bis[[1-[2-[bis(carboxymethyl)amino]-2-oxoethyl]imidazol-2-yl]methyl]amino]-1-carboxypentyl]amino]-1-carboxy-4-oxobutyl]carbamoylamino]pentanedioic acid;methanone;technetium-99(4+);chloride |

InChI |

InChI=1S/C37H50N10O20.3CHO.ClH.Tc/c48-26(6-4-22(35(63)64)41-37(67)42-23(36(65)66)5-7-29(51)52)40-21(34(61)62)3-1-2-10-43(13-24-38-8-11-44(24)15-27(49)46(17-30(53)54)18-31(55)56)14-25-39-9-12-45(25)16-28(50)47(19-32(57)58)20-33(59)60;3*1-2;;/h8-9,11-12,21-23H,1-7,10,13-20H2,(H,40,48)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H2,41,42,67);3*1H;1H;/q;3*-1;;+4/p-1/t21-,22-,23-;;;;;/m0...../s1/i;;;;;1+1 |

InChI Key |

XOJYSFPEJAILJZ-LCERUKBVSA-M |

Isomeric SMILES |

[CH-]=O.[CH-]=O.[CH-]=O.C1=CN(C(=N1)CN(CCCC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CC2=NC=CN2CC(=O)N(CC(=O)O)CC(=O)O)CC(=O)N(CC(=O)O)CC(=O)O.[Cl-].[99Tc+4] |

Canonical SMILES |

[CH-]=O.[CH-]=O.[CH-]=O.C1=CN(C(=N1)CN(CCCCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CC2=NC=CN2CC(=O)N(CC(=O)O)CC(=O)O)CC(=O)N(CC(=O)O)CC(=O)O.[Cl-].[Tc+4] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

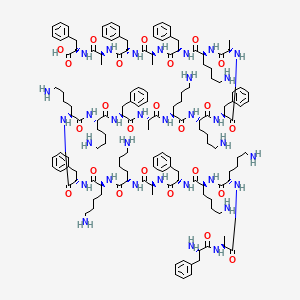

![trisodium;2-[[(2R)-2-[bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;gadolinium](/img/structure/B10832364.png)

![2-[(2-Methylsulfanylethylamino)methyl]pyridine-4-carboxylic acid](/img/structure/B10832366.png)

![disodium;[(cycloheptylamino)-phosphonatomethyl]phosphonic acid](/img/structure/B10832377.png)

![(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2R)-2,3-dihydroxy-2-phenylpropanoate](/img/structure/B10832393.png)

![N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide;5-[2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B10832394.png)

![[(2R,3R,4S,5S,6R)-6-[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-3,5-disulfooxy-2-(sulfooxymethyl)-6-[(2R,3S,4R,5R,6R)-2,4,5-trisulfooxy-6-(sulfooxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl]oxy-3,4,5-trisulfooxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B10832395.png)

![Gadofosveset [MI]](/img/structure/B10832425.png)

![N-[1-[(2R,4R,5R)-5-(hydroxymethyl)-4-prop-2-ynoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B10832432.png)